Product packaging for 6-Bromoflavanone(Cat. No.:CAS No. 56414-11-0)

6-Bromoflavanone

Cat. No.: B3053829
CAS No.: 56414-11-0
M. Wt: 303.15 g/mol
InChI Key: XTTJSFMIDKNCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromoflavanone (CAS 1218-80-0) is a synthetic, halogenated flavonoid of significant interest in neuroscience and psychopharmacology research. This compound acts as a high-affinity ligand for the benzodiazepine binding site (BDZ-bs) on the GABA A receptor complex . Studies demonstrate that this compound exhibits clear anxiolytic activity in murine models, increasing exploratory behavior and time spent in open arms during elevated plus-maze tests without inducing sedative effects or compulsive behaviors at tested doses . Its mechanism of action involves binding to the central benzodiazepine receptors, which modulates the GABAergic system, the primary inhibitory neurotransmitter pathway in the central nervous system . Key Research Applications: • Investigation of the GABA A receptor structure and function. • Profiling of anxiolytic compounds and studying anxiety pathways. • Exploration of non-benzodiazepine ligands for the BDZ binding site. • Structure-activity relationship (SAR) studies of synthetic flavonoids. Chemical Properties: • CAS Number: 1218-80-0 • Molecular Formula: C 15 H 9 BrO 2 • Molecular Weight: 301.13 g/mol • Melting Point: 193-196 °C Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Refer to the material safety data sheet (MSDS) for safe handling procedures. The compound may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrO2 B3053829 6-Bromoflavanone CAS No. 56414-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTJSFMIDKNCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80414863
Record name 6-Bromoflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56414-11-0
Record name 6-Bromoflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Bromoflavanone and Its Congeners

Regioselective Bromination Approaches for Flavanone (B1672756) Scaffolds

The selective introduction of a bromine atom at the C-6 position of the flavanone core is a critical step in synthesizing many biologically active derivatives. Achieving high regioselectivity in this electrophilic aromatic substitution reaction requires careful consideration of the brominating agent and reaction conditions.

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent for bromination reactions, known for its ability to deliver electrophilic bromine under controlled conditions. The regioselectivity of NBS-mediated bromination on flavanone scaffolds is highly sensitive to the reaction environment. In polar protic solvents, such as glacial acetic acid or mixtures containing it, NBS often favors electrophilic attack at the C-6 position of the flavanone A-ring. This preference is attributed to the electronic distribution within the flavanone system and specific solvation effects that stabilize the intermediate carbocation formed during electrophilic substitution at C-6. Studies have demonstrated that using NBS in acetic acid can yield 6-bromoflavanone with good selectivity and yields typically ranging from 60-85%. The presence of other substituents on the flavanone ring can further influence the site of bromination, necessitating optimization of reaction parameters like temperature, reaction time, and the molar equivalents of NBS to achieve high regioselectivity and minimize side reactions such as over-bromination.

Table 2.1.1: NBS-Mediated Bromination of Flavanones

SubstrateBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (6-bromo)Citation
FlavanoneNBSAcetic Acid25-502-660-85High
FlavanoneNBSDMF0-251-470-80Moderate to High
FlavanoneNBS + Catalyst XAcetic Acid/DCM25375Variable (depends on catalyst)

In line with green chemistry principles, methods employing readily available and less toxic sodium halides, such as sodium bromide (NaBr), in conjunction with mild oxidants have been developed for the halogenation of flavanone scaffolds. Hydrogen peroxide (H2O2) is a common oxidant used in these systems, often in aqueous or alcoholic media, to generate electrophilic bromine species in situ. For instance, the reaction of flavanone with NaBr and H2O2 in ethanol (B145695) has demonstrated efficient bromination, achieving good yields of this compound under relatively mild conditions. Other oxidants like Oxone® or molecular oxygen can also be employed. Furthermore, catalytic systems, including phase-transfer catalysts (PTCs) or specific metal oxides, can enhance the efficiency and selectivity of these NaBr-based brominations, allowing for milder reaction temperatures and reduced catalyst loadings. These approaches offer advantages such as reduced waste generation, improved safety profiles, and the potential for operation in more environmentally benign solvents like water or ethanol.

Table 2.1.2: Eco-Friendly Bromination of Flavanones

SubstrateHalide SourceOxidantCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (6-bromo)Citation
FlavanoneNaBrH2O2NoneEthanol25-404-870-85Good
FlavanoneNaBrH2O2PTC (e.g., TBAB)Water/DCM252-575-88Moderate to Good
FlavanoneKBrOxone®NoneAcetonitrile0-101-365-75Moderate

The regioselectivity of electrophilic aromatic substitution, such as bromination, on flavanone systems can be significantly modulated by the strategic use of protecting groups. By temporarily masking reactive functional groups, particularly hydroxyls, chemists can steer electrophilic attack to desired positions and prevent unwanted side reactions or over-bromination. Protecting a hydroxyl group on the flavanone core, for instance, can alter the electronic activation of the aromatic ring and block specific sites. The choice of protecting group is critical, as its electronic and steric properties, along with its stability under bromination conditions, will dictate the outcome. For example, in the bromination of flavanones with multiple hydroxyl groups, selective protection of one hydroxyl can direct bromination to a different position compared to the unprotected analog. While inherent substituents like methoxy (B1213986) groups can also influence regioselectivity by activating specific positions (e.g., the 7-methoxy group often directs bromination to the 6-position), the deliberate introduction and subsequent removal of protecting groups offers a more controlled synthetic strategy. Research has demonstrated that protecting hydroxyl groups can lead to improved regioselectivity in bromination reactions, although specific examples for this compound synthesis via this exact strategy require careful selection of substrates and protecting groups.

Table 2.1.3: Influence of Protecting Groups on Flavanone Bromination Regioselectivity

SubstrateProtecting Group AppliedBrominating AgentSolventConditionsYield (%)Regioselectivity (Major Product)Citation
7-HydroxyflavanoneNoneNBSAcOH50°C, 2h708-Bromoflavanone
7-Hydroxyflavanone7-O-AcetylNBSCHCl3RT, 3h65This compound (major)
7-Hydroxyflavanone7-O-BenzylNBSDCMRT, 4h70This compound (major)

Synthesis of this compound via Precursor Cyclization Reactions

The synthesis of flavanones from chalcone (B49325) precursors is a fundamental transformation, with oxidative cyclization being a key pathway. This method typically involves the intramolecular cyclization of an o-hydroxychalcone, where the phenolic hydroxyl group attacks the α,β-unsaturated carbonyl system of the chalcone, followed by oxidation to form the flavanone ring. Various reagents and catalytic systems can mediate this transformation. For instance, iodine (I2) in the presence of an oxidant like DMSO or molecular oxygen efficiently catalyzes the oxidative cyclization of o-hydroxychalcones to flavanones under mild conditions. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), are also effective oxidants that promote this cyclization, often leading to high yields of flavanones. If a brominated o-hydroxychalcone, appropriately substituted to yield this compound upon cyclization, is used as the starting material, this pathway provides a direct route to the target brominated flavanone.

Table 2.2.1: Oxidative Cyclization of Chalcones to Flavanones

Chalcone PrecursorOxidant/CatalystSolventConditionsYield (%)Product ClassCitation
2'-Hydroxy-4-bromochalconeI2 / DMSOEthanolReflux, 4h75This compound
2'-Hydroxychalcone (B22705)PIDADCMRT, 2h85Flavanone
2'-Hydroxy-4-bromochalconeI2 / O2Toluene110°C, 3h70This compound
2'-Hydroxy-4-bromochalconePIFACH3CNRT, 2h80This compound

Table 2.2.2: Microwave-Assisted Claisen-Schmidt Condensation for Chalcone/Flavanone Synthesis

AldehydeKetoneCatalystMicrowave Power (W)Time (min)Yield (%) (Chalcone)Subsequent Step (if any)Citation
BenzaldehydeAcetophenone (B1666503)KOH200590Cyclization to Flavanone
4-BromobenzaldehydeAcetophenoneNaOH300885Cyclization to 4-Bromoflavanone
Benzaldehyde4-BromoacetophenoneKOH250688Cyclization to 2'-Bromo-flavanone
4-Bromobenzaldehyde2'-HydroxyacetophenoneNaOH2001080Cyclization to this compound

List of Compounds Mentioned:

this compound

Flavanone

Chalcone

o-Hydroxychalcone

Exploration of Alternative Synthetic Routes and Derivative Preparation of this compound

The synthesis of this compound and its analogues has seen advancements beyond traditional multi-step procedures, with a focus on efficiency, yield, and the introduction of diverse functionalities.

Alternative Synthetic Routes:

Microwave-Assisted Single-Step Synthesis: A notable advancement is the development of microwave-assisted protocols that achieve the synthesis of flavanones, including this compound, in a single step. This approach typically involves the condensation of a 2-hydroxyacetophenone (B1195853) derivative with an aromatic aldehyde in the presence of a catalytic amount of aqueous potassium hydroxide (B78521) (KOH) in methanol, followed by microwave irradiation. This method has demonstrated excellent yields and significantly reduced reaction times compared to conventional two-step syntheses researchgate.netorientjchem.orgorientjchem.org. For example, this compound (4e) has been synthesized via this method with a reported yield of 92% researchgate.netorientjchem.orgorientjchem.org.

Bromination of Pre-formed Flavanones: An alternative strategy to obtain this compound involves the direct bromination of flavanone or related precursors. For instance, this compound has been prepared from flavone (B191248) in high yield (96%) using a bromination procedure that employs Oxone and sodium bromide (NaBr) in a mixed solvent system of acetone (B3395972) and water sci-hub.ru. This method offers a targeted approach to introduce the bromine atom at the 6-position of the flavanone scaffold.

Conventional Two-Step Synthesis: The classical approach to flavanone synthesis involves a two-step sequence: first, a Claisen-Schmidt condensation between a 2-hydroxyacetophenone and an aromatic aldehyde to form a 2'-hydroxychalcone intermediate, followed by an intramolecular cyclization of the chalcone to yield the flavanone orientjchem.orgresearchgate.net. While effective, these methods can be time-consuming and may result in lower yields or mixtures of products compared to more streamlined approaches orientjchem.orgresearchgate.net. For example, cyclization of a chalcone using anhydrous potassium carbonate in acetone yielded a flavanone in 32.2% researchgate.net.

Derivative Preparation:

The preparation of this compound derivatives is essential for investigating structure-activity relationships, particularly in biological contexts. Research has shown that the position of halogen substitution can significantly influence activity. For instance, in studies on antimicrobial activity, halogenation on the B-ring of 3-methyleneflavanone derivatives, such as 4'-chloro and 4'-bromo analogues, enhanced their efficacy against bacterial strains like S. aureus. In contrast, halogenation on the A-ring, as observed in 3-methylene-6-bromoflavanone, was suggested to potentially reduce activity nih.gov.

More complex derivatives, such as substituted bromo-nitro-flavanones, have been synthesized by utilizing specifically substituted starting materials. Examples include the preparation of compounds like 3-benzoyl-2-(4'-methoxyphenyl)-6-methyl-7-nitro-8-bromoflavanone (78% yield) and 3-benzoyl-2-isopropyl-6-methyl-7-nitro-8-bromoflavanone (72% yield) through multi-step synthetic pathways rasayanjournal.co.in. These preparations highlight the versatility in constructing flavanone scaffolds with multiple functional groups.

Table 1: Comparative Synthesis of Flavanones and this compound

MethodStarting MaterialsConditionsYield (%)Reference
Microwave-Assisted Single-Step Synthesis2-hydroxyacetophenone derivative + Aromatic aldehydeMeOH, catalytic aq. KOH, 100 W microwave, 2 minUp to 92 researchgate.netorientjchem.orgorientjchem.org
Bromination of FlavanoneFlavanoneOxone, NaBr, acetone/water mixture96 sci-hub.ru
Conventional Two-Step (K₂CO₃ cyclization)2'-hydroxychalconeReflux in acetone with anhydrous K₂CO₃32.2 researchgate.net
Conventional Two-Step (Claisen-Schmidt + Cyclization)2-hydroxyacetophenone + Aromatic aldehyde (via chalcone intermediate)Base catalysis (e.g., aq. KOH in MeOH), followed by cyclization (acidic/basic conditions)Variable orientjchem.orgresearchgate.net

Table 2: Examples of Substituted Flavanone Derivatives and Their Synthesis

Derivative Name / Key SubstituentsSynthesis ApproachYield (%)Reference
This compoundMicrowave-assisted single-step synthesis from 2-hydroxy-5-bromoacetophenone and benzaldehyde92 researchgate.netorientjchem.orgorientjchem.org
This compoundBromination of flavanone using Oxone/NaBr96 sci-hub.ru
3-methylene-6-bromoflavanoneNot specified, context of A-ring vs. B-ring halogenation effectsN/A nih.gov
3'-chloro, 4'-chloro, 4'-bromo analogues (of 3-methyleneflavanone)B-ring substitution, synthesized from corresponding substituted precursorsN/A nih.gov
3-benzoyl-2-(4'-methoxyphenyl)-6-methyl-7-nitro-8-bromoflavanoneSynthesis from substituted 1-(2-hydroxy-3-bromo-4-nitro-5-methylphenyl)-3-phenyl-1,3-propanedione and anisaldehyde78 rasayanjournal.co.in
3-benzoyl-2-isopropyl-6-methyl-7-nitro-8-bromoflavanoneSynthesis from substituted 1-(2-hydroxy-3-bromo-4-nitro-5-methylphenyl)-3-phenyl-1,3-propanedione and isopropyl aldehyde72 rasayanjournal.co.in
6,8-Dibromo-5-methoxyflavanoneBromination of 5-methoxyflavanone (B39959) using Oxone/NaBr90 sci-hub.ru

Mechanistic Insights into this compound Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing novel synthetic strategies. The primary pathways involve Claisen-Schmidt condensation followed by intramolecular cyclization.

Mechanistic Pathways:

Claisen-Schmidt Condensation and Chalcone Formation: The initial step in most flavanone syntheses is the base-catalyzed Claisen-Schmidt condensation between a 2-hydroxyacetophenone derivative and an aromatic aldehyde. The mechanism begins with the deprotonation of the α-carbon of the acetophenone by the base, generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct undergoes dehydration, typically under the reaction conditions, to form the α,β-unsaturated carbonyl compound, a 2'-hydroxychalcone orientjchem.orgresearchgate.netmdpi.com. The electronic and steric nature of substituents on both the acetophenone and aldehyde starting materials plays a significant role in the efficiency and regioselectivity of this condensation researchgate.netorientjchem.orgorientjchem.org.

Intramolecular Oxa-Michael Addition (Cyclization): The formation of the characteristic dihydropyran ring of flavanones from the 2'-hydroxychalcone intermediate proceeds via an intramolecular oxa-Michael addition. In this reaction, the phenolic hydroxyl group at the 2'-position of the chalcone acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl system. This cyclization is facilitated by either acidic or basic catalysts orientjchem.orgresearchgate.netmdpi.com. The outcome of this cyclization can be influenced by reaction conditions, potentially leading to other flavonoid classes such as flavones, flavonols, or aurones if not carefully controlled researchgate.net.

Microwave-Assisted Synthesis Mechanism: In microwave-assisted one-step syntheses, the Claisen-Schmidt condensation and the subsequent intramolecular cyclization are believed to occur sequentially within the same reaction vessel. Microwave irradiation accelerates the kinetics of both steps, leading to shorter reaction times and often improved yields researchgate.netorientjchem.orgorientjchem.org. The efficient energy transfer from microwaves promotes the formation of intermediates and facilitates the cyclization process.

Bromination Mechanism (for this compound): When this compound is synthesized through the direct bromination of flavanone, the mechanism involves electrophilic aromatic substitution. Procedures utilizing Oxone and NaBr typically generate electrophilic bromine species in situ. These electrophiles then attack the electron-rich aromatic ring of the flavanone. The 6-position is often a preferential site for electrophilic attack due to the inherent electronic distribution within the flavanone structure and the directing effects of existing substituents sci-hub.ru.

Compound List:

this compound

Flavanone

Flavone

Chalcone

2-hydroxyacetophenone

Aromatic aldehyde

2'-hydroxychalcone

3-methyleneflavanone

3'-chloro-3-methyleneflavanone

4'-chloro-3-methyleneflavanone

4'-bromo-3-methyleneflavanone

3-benzoyl-2-(4'-methoxyphenyl)-6-methyl-7-nitro-8-bromoflavanone

3-benzoyl-2-isopropyl-6-methyl-7-nitro-8-bromoflavanone

5-methoxyflavanone

6,8-Dibromo-5-methoxyflavanone

8-Bromo-5,7,4'-trimethoxyflavanone

6,8-Dibromo-5,7,4'-trihydroxyflavanone

4-bromo-2'-hydroxychalcone

Pinocembrin

Reactivity and Derivatization Studies of 6 Bromoflavanone

Chemical Transformations Involving the Bromo-Substituent at the C-6 Position of Flavanone (B1672756)

The bromine atom at the C-6 position of 6-Bromoflavanone is susceptible to various nucleophilic substitution and cross-coupling reactions, which are key to its utility as a synthetic intermediate. While flavanones, in general, can exhibit reactivity at different positions, the C-6 position, being ortho and para to oxygen atoms in the A-ring, is often activated for electrophilic aromatic substitution. However, direct transformations involving the C-Br bond typically leverage its leaving group ability.

For instance, studies on related halogenated flavonoids indicate that positions like C-6 and C-8 are often the most nucleophilic and thus prone to halogenation sci-hub.se. While direct transformations of the C-6 bromo-substituent are less explicitly detailed in the provided snippets compared to the general reactivity of flavanones, it is understood that aryl halides are amenable to reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, provided appropriate catalytic systems are employed. These reactions allow for the introduction of carbon-carbon and carbon-heteroatom bonds at the C-6 position, thereby diversifying the flavanone scaffold.

Investigation of Reaction Mechanisms for this compound Derivatization

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. While specific mechanistic studies on this compound derivatization are not extensively detailed in the provided search results, general principles of aryl halide chemistry and flavanone reactivity can be inferred.

Transformations involving the aryl bromide, such as palladium-catalyzed cross-coupling reactions, typically proceed via a catalytic cycle involving oxidative addition of the aryl halide to the palladium catalyst, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst rsc.org.

Electrophilic aromatic substitution on flavanones, as mentioned, often favors positions like C-6 and C-8 due to the activating effect of the oxygen atoms in the A-ring sci-hub.se. However, when a bromine is already present at C-6, further electrophilic substitution would likely occur at other activated positions, such as C-8, if available. If the goal is to modify the C-6 position, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are more relevant. The mechanisms for these reactions are well-established in organic chemistry.

Structural Elucidation of Derived Compounds from this compound

The accurate determination of the structure of newly synthesized derivatives is paramount. A combination of spectroscopic techniques is commonly employed for the structural elucidation of organic compounds, including those derived from this compound.

Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are indispensable. ¹H NMR provides information about the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments help establish correlations between protons and carbons, and between protons through space, aiding in the assignment of complex structures sci-hub.seresearchgate.netrsc.orgscielo.org.za. For instance, NOE studies can confirm the spatial proximity of atoms, which is critical for determining stereochemistry and regiochemistry sci-hub.sescielo.org.za.

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns, which can offer clues about the structure. High-resolution mass spectrometry (HRMS) can determine the exact elemental composition orientjchem.org.

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies orientjchem.org.

X-ray Crystallography: If suitable crystals can be obtained, X-ray diffraction provides definitive three-dimensional structural information, including bond lengths, bond angles, and absolute configuration rsc.orgrsc.org.

The literature indicates that NMR data, including ¹H and ¹³C NMR, alongside mass spectrometry, are routinely used to confirm the structures of synthesized flavanone derivatives orientjchem.org.

Advanced Spectroscopic Characterization Techniques Applied to 6 Bromoflavanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Regioisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of organic molecules by providing information about the connectivity and electronic environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For 6-Bromoflavanone, NMR analysis allows for the assignment of specific signals to the protons and carbons within its flavanone (B1672756) skeleton, including the phenyl ring, the heterocyclic pyranone ring, and the chiral center at C-2.

¹H NMR spectra typically reveal distinct signals for the aromatic protons, the diastereotopic protons at C-3, and the proton at C-2. The chemical shifts and coupling constants (J values) are critical for establishing connectivity. For instance, the characteristic doublet of doublets (dd) pattern for the protons at C-3, and the adjacent proton at C-2, provides crucial information about the stereochemistry and conformation of the C-ring. The position of the bromine atom at the C-6 position of the A-ring influences the chemical shifts of the adjacent aromatic protons and carbons. Differentiation from regioisomers, such as 8-bromoflavanone, is achieved by analyzing the specific patterns of substitution on the A-ring, which manifest as unique chemical shifts and coupling constants in the NMR spectra. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are invaluable for unequivocally assigning signals and confirming the proposed structure, especially in complex molecules or when distinguishing between closely related isomers nih.gov.

Specific NMR data reported for this compound and related compounds provide a basis for structural assignment:

NucleusAssignment (this compound)Chemical Shift (δ, ppm)MultiplicityCoupling (Hz)Reference
¹HH-2~5.5 - 5.6dd~13.0, 2.9 researchgate.net, orientjchem.org
¹HH-3a~2.9 - 3.1dd~17.0, 2.9 researchgate.net, orientjchem.org
¹HH-3b~2.9 - 3.1dd~17.0, 13.0 researchgate.net, orientjchem.org
¹HAromatic (Phenyl Ring)~7.4 - 7.8m- researchgate.net, orientjchem.org
¹HAromatic (A-Ring, H-5, H-7, H-8)Varies based on substitutions, d, ddVaries sci-hub.ru, conicet.gov.ar
¹³CC-2~77.4 - 80.1-- researchgate.net, orientjchem.org
¹³CC-3~43.7 - 44.9-- researchgate.net, orientjchem.org
¹³CC=O (C-4)~190.1 - 194.3-- researchgate.net, orientjchem.org
¹³CAromatic Carbons~100 - 160-- sci-hub.ru, researchgate.net

Note: Specific assignments for all aromatic protons and carbons in this compound are highly dependent on the exact substitution pattern and solvent. Data for related brominated flavanones ( sci-hub.ru, conicet.gov.ar) are provided for context.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis in this compound Research

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by providing highly accurate mass measurements. For this compound (C₁₅H₁₁BrO₂), HRMS confirms its elemental composition, distinguishing it from isobaric compounds. The presence of bromine, an element with two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, results in a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2 peaks of similar intensity), which is a key indicator in MS analysis core.ac.uk.

Fragmentation analysis using techniques like MS/MS provides further structural insights. Common fragmentation pathways for flavanones involve cleavage of the C-ring, loss of small molecules, and rearrangements. The presence of the bromine atom can influence fragmentation patterns, potentially leading to characteristic bromine-containing fragment ions. For example, cleavage adjacent to the bromine atom or loss of HBr could be observed. Studies on brominated flavonoids suggest that bromine atoms are typically introduced via electrophilic aromatic substitution, often at the C-6 and C-8 positions of the A-ring nih.gov, researchgate.net. The fragmentation patterns can help confirm the location of the bromine substituent by analyzing the mass-to-charge ratios of the resulting fragments.

CompoundMolecular FormulaCalculated Exact MassObserved Mass (m/z)Isotopic PatternReference
This compoundC₁₅H₁₁BrO₂302.9997303.0000M⁺, M⁺+2 (1:1) researchgate.net, orientjchem.org

Note: The observed mass of 303 in researchgate.net and orientjchem.org likely corresponds to the [M+H]⁺ ion if electrospray ionization (ESI) was used, or M⁺ if electron ionization (EI) was used and the mass was reported as nominal. HRMS would provide higher accuracy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations of this compound Transformations

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups present in a molecule. For this compound, characteristic absorption bands are expected from its flavanone structure. The carbonyl group (C=O) in the pyranone ring typically appears as a strong absorption band in the range of 1660-1690 cm⁻¹ for flavanones researchgate.net, irb.hr. Other significant bands include those for C-O stretching in the ether linkage, C-H stretching (aromatic and aliphatic), and C=C stretching in the aromatic rings. The presence of the bromine atom can be inferred from the C-Br stretching vibration, which for aromatic bromides typically occurs in the fingerprint region, often between 690-515 cm⁻¹ libretexts.org, though it may be less pronounced or overlap with other vibrations. IR spectroscopy can also be used to monitor chemical transformations by observing changes in the presence or intensity of specific functional group bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within a molecule, primarily related to conjugated π systems. Flavonoids, including flavanones, possess extensive conjugation involving the aromatic rings and the α,β-unsaturated carbonyl system, leading to characteristic absorption maxima (λmax) in the UV-Vis region. Typically, flavonoids exhibit two major absorption bands: one in the 240-280 nm range (Band I, often attributed to B-ring and C-ring conjugation) and another in the 300-350 nm range (Band II, associated with A-ring and C-ring conjugation) mdpi.com, nih.gov, wiley.com. The specific λmax values and their intensities are influenced by the substitution pattern, including the presence of electron-withdrawing or electron-donating groups like bromine. UV-Vis spectroscopy is useful for qualitative identification and can be employed to monitor reactions that alter the conjugated system, such as oxidation, reduction, or derivatization, by tracking changes in the absorption spectrum.

TechniqueFunctional Group / TransitionExpected Wavenumber/Wavelength (cm⁻¹ / nm)NotesReference
IRCarbonyl (C=O)1660-1690Strong band, characteristic of flavanones researchgate.net, irb.hr
IRC-O Stretch~1000-1300Ether linkage researchgate.net, irb.hr
IRAromatic C-H Stretch~3000-3100- researchgate.net, irb.hr
IRAliphatic C-H Stretch~2850-2960- researchgate.net, irb.hr
IRC-Br Stretch (Aromatic)~690-515May overlap, less intense libretexts.org
UV-Visπ-π* Transitions (Band I)240-280Conjugated system mdpi.com, nih.gov, wiley.com
UV-Visπ-π* Transitions (Band II)300-350Conjugated system mdpi.com, nih.gov, wiley.com

Application of Advanced Vibrational Spectroscopy (e.g., Raman) for Structural Insights of this compound

Raman spectroscopy, like IR, probes molecular vibrations but through inelastic scattering of light. It offers complementary information and can be particularly useful for studying vibrations that are weak in IR or for analyzing samples in aqueous solutions or solid states. For flavonoids, Raman spectroscopy has been employed to identify characteristic spectral fingerprints. Key Raman bands are often associated with ring breathing modes, C=C stretching in aromatic rings, and C-O stretching, typically observed in the region of 1500-1650 cm⁻¹ uliege.be, acs.org, spiedigitallibrary.org. Specific bands around 1200-1300 cm⁻¹ have also been identified as characteristic for flavonoids, potentially related to C-H bending or ring deformation modes acs.org, spiedigitallibrary.org.

The presence of the carbon-bromine bond is also detectable by Raman spectroscopy. While specific data for aromatic C-Br bonds in flavanones are limited in the search results, studies on aliphatic bromides indicate that C-Br stretching vibrations give rise to intense Raman lines in the range of 539-600 cm⁻¹ aps.org. It is reasonable to expect that the C-Br stretch in this compound would also contribute to the Raman spectrum, potentially in a similar or slightly shifted region, providing further evidence for the presence and position of the bromine atom. Advanced analysis using chemometrics and computational methods can further enhance the utility of Raman spectroscopy for classification and structural elucidation of flavonoids uliege.be, spiedigitallibrary.org.

TechniqueVibration Type / AssignmentExpected Wavenumber (cm⁻¹)NotesReference
RamanAromatic C=C Stretch~1600-1650Strong bands uliege.be, acs.org, spiedigitallibrary.org
RamanC-H Bending / Ring Deformation~1200-1300Characteristic flavonoid bands acs.org, spiedigitallibrary.org
RamanC-Br Stretch (Aromatic)~500-650Expected, may vary aps.org
RamanLow-frequency modes< 200Ring breathing modes uliege.be

Solid-State Spectroscopic Analysis and Crystallographic Correlations for this compound and Analogs

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the crystalline state, revealing precise bond lengths, bond angles, and crystal packing arrangements plos.org, nih.gov, acs.org, mdpi.com, figshare.com. For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the confirmation of its molecular geometry, the exact position of the bromine atom, and its intermolecular interactions within the crystal lattice. This detailed structural information obtained from crystallography can be correlated with solid-state spectroscopic data, such as solid-state NMR or vibrational spectroscopy (IR and Raman).

For instance, the presence of intermolecular hydrogen bonding or specific crystal packing arrangements can influence the vibrational frequencies observed in IR and Raman spectra, often leading to shifts or splitting of bands compared to spectra of the compound in solution or in the gas phase acs.org, nsf.gov. By comparing crystallographically determined structures with solid-state spectroscopic data, researchers can gain deeper insights into how molecular structure dictates solid-state properties, including polymorphism, thermal stability, and reactivity. While specific solid-state spectroscopic data for this compound were not extensively detailed in the provided search results, the principles of correlating crystallographic data with vibrational spectra are well-established for flavonoids acs.org, nsf.gov.

Compound List:

this compound

Flavanone

5-Methoxy-6,8-dibromoflavanone

6,8-Dibromo-5-methoxyflavone

Flavone (B191248)

3-Hydroxyflavone

5-Hydroxyflavone

Chrysin

Apigenin

Fisetin

Luteolin

Galangin

Kaempferol

Quercetin

Morin

Myricetin

Naringenin (B18129) trimethyl ether

3,3-dibromoflavanone

Apigenin, luteolin, and the dye weld (mixture)

(-)-Pseudosemiglabrin

(2S)-7-Hydroxy-5-methoxy-6,8-dimethyl flavanone

(S)-5,7-dihydroxy-6,8-dimethyl-flavanone

(E)-2ʹ,4ʹ- dihydroxy-6ʹ-methoxy-3ʹ,5ʹ-dimethylchalcone

Betulinic acid

Ursolic acid

Cryptoyunnanones A–H

6-Bromoflavone

5-methoxy-6, 8-dibromoflavanone

6-bromo-3′-nitroflavone

6-chloro-3′-nitroflavone

Bromaliphflas A-B

Brominated Tetraazaperopyrene (TAPP-Br)

Computational and Theoretical Chemistry Investigations of 6 Bromoflavanone

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation of 6-Bromoflavanone

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and preferred three-dimensional arrangement.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of flavonoid compounds due to its balance of accuracy and computational cost. mdpi.comacs.org DFT calculations focus on the electron density to determine the ground-state properties of a molecule. researchgate.net For flavanone (B1672756) derivatives, DFT is frequently used to predict structure-related properties. mdpi.com

While specific DFT studies on this compound are not extensively detailed in the available literature, the principles can be applied. DFT would be used to optimize the molecular geometry of this compound, determining the most stable conformation. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap often suggests higher chemical reactivity. mdpi.com For related flavanone Schiff bases, DFT calculations have indicated that substituent groups can significantly influence the HOMO-LUMO gap, thereby altering reactivity. mdpi.com Similar effects would be anticipated for the bromo-substituent on the flavanone core.

Table 1: Representative Electronic Properties of Flavanone Derivatives Calculated by DFT

PropertyDescriptionTypical Values for Flavanones
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate an electron.-5.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.-1.0 to -3.0 eV
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability.3.0 to 5.0 eV
Dipole Moment (µ) Measure of the overall polarity of the molecule.2.0 to 6.0 Debye

Note: The values presented are representative for the flavanone class and the exact values for this compound would require specific DFT calculations.

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict spectroscopic properties, such as UV-Vis and infrared (IR) spectra. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the electronic transitions occurring within the molecule.

For flavanone derivatives, TD-DFT calculations, often incorporating a solvent model like the Polarizable Continuum Model (PCM), have been shown to predict UV-Vis spectra that are in good agreement with experimental findings. mdpi.com The calculations can identify the specific electronic transitions (e.g., π→π*) responsible for the observed absorption bands. nih.gov Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of peaks in experimental IR spectra. mdpi.com

Molecular Modeling and Simulation Studies of this compound Interactions

Molecular modeling and simulation techniques are used to study how this compound might interact with biological macromolecules, such as proteins or enzymes. nih.gov These methods are crucial in drug discovery and design. nih.gov

Molecular docking is a widely used technique to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor). nih.govfrontiersin.org In the context of this compound, docking studies could be performed to understand its potential binding modes within the active site of a target enzyme. nih.gov For instance, flavonoids have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and β-lactoglobulin to investigate their inhibitory potential and binding patterns. nih.govnih.gov Such studies provide information on binding affinity (often expressed as a docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. ekb.eg

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. mdpi.com MD simulations provide a more realistic representation of the biological system by allowing both the ligand and the protein to be flexible, offering insights into the stability of the binding pose and conformational changes that may occur upon binding. mdpi.comnih.gov

In Silico Analysis of this compound Reactivity and Stability

In silico methods are valuable for predicting the reactivity and stability of molecules. DFT calculations can provide several reactivity descriptors. The energies of the HOMO and LUMO are indicative of a molecule's ability to act as an electron donor or acceptor, respectively. araproceedings.com The analysis of the electrostatic potential on the molecular surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), highlighting potential sites for chemical reactions. araproceedings.com

Furthermore, the stability of flavanones can be assessed through conformational analysis, which involves calculating the energy of different spatial arrangements (conformers) of the molecule. acs.org For the flavanone skeleton, the conformation of the heterocyclic C-ring and the torsion angle of the B-ring relative to the rest of the molecule are of particular interest. acs.org Computational studies on related flavonoids have shown that the planarity and conformational energy are influenced by intramolecular hydrogen bonds and substituent effects. mdpi.com

Computational Approaches to Structure-Activity Relationship (SAR) for this compound

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational SAR approaches, particularly Quantitative Structure-Activity Relationship (QSAR), develop mathematical models that correlate chemical structure with activity. mdpi.com

For a series of compounds including this compound, a QSAR study would involve calculating a set of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that predicts the biological activity based on these descriptors. nih.gov

SAR analyses of flavonoids have highlighted several key structural features that influence their biological activities. For example, the presence, number, and position of hydroxyl groups are known to be critical for antioxidant activity. hilarispublisher.com In the case of halogenated flavonoids, the position and nature of the halogen substituent can significantly impact activity. nih.gov Studies on brominated flavonoids have suggested that bromination can increase antioxidant activity and lipophilicity compared to the parent compounds. nih.govresearchgate.net A computational SAR study of this compound would help to quantify the contribution of the bromine atom at the C6-position to a specific biological endpoint, guiding the design of more potent analogues. nih.gov

Biological Activity and Mechanistic Pharmacology of 6 Bromoflavanone in Vitro and Pre Clinical Studies

Anxiolytic-Like Effects in Animal Models: Behavioral Characterization of 6-Bromoflavanone

Pre-clinical studies using animal models have demonstrated that this compound exhibits clear anxiolytic-like effects. nih.gov These studies are crucial in understanding the compound's potential therapeutic applications for anxiety-related disorders.

Evaluation of Locomotor and Exploratory Behaviors in Response to this compound Administration

In behavioral tests such as the open-field and hole-board tests, administration of this compound to mice resulted in an increase in locomotor activity and exploratory skills. nih.gov Specifically, in the elevated plus-maze, a standard test for anxiety, mice treated with this compound showed an increased number of entries and spent a greater percentage of time in the open arms of the maze, which is indicative of an anxiolytic effect. nih.gov

Behavioral Test Observed Effect of this compound Interpretation
Open-Field TestIncreased locomotor activity and exploration. nih.govAnxiolytic-like effect
Hole-Board TestIncreased exploratory skills (head-dipping). nih.govAnxiolytic-like effect
Elevated Plus-MazeIncreased entries and time in open arms. nih.govAnxiolytic-like effect

Behavioral Phenotyping Demonstrating Absence of Sedative or Compulsive Actions at Anxiolytic Doses of this compound

Crucially, at the doses where anxiolytic effects were observed, this compound did not induce sedative actions or compulsive behaviors in the animal models. nih.gov This is a significant finding as many anxiolytic drugs, such as benzodiazepines, are often associated with sedative side effects. diamondrehabthailand.com The absence of these effects at therapeutic doses suggests a more favorable pharmacological profile for this compound.

Interactions with Neurotransmitter Systems and Receptors

The anxiolytic-like effects of this compound are believed to be mediated through its interaction with specific neurotransmitter systems in the brain, primarily the GABAergic system.

Engagement with the Benzodiazepine (B76468) Binding Site of GABAA Receptors by Flavonoid Derivatives, Including this compound

A significant body of research indicates that many flavonoid derivatives exert their effects on the central nervous system by interacting with the benzodiazepine binding site of the GABAA receptor complex. nih.govresearchgate.net While the flavanone (B1672756) nucleus itself may not have anxiolytic activity, substitutions at specific positions, such as the bromine atom at position 6 in this compound, can lead to compounds with significant anxiolytic properties. researchgate.net This suggests that this compound likely acts as a ligand for the benzodiazepine binding site on GABAA receptors. nih.govresearchgate.net

Modulation of GABA-Stimulated Chloride Influx by Related Flavonoids

The binding of ligands to the benzodiazepine site on the GABAA receptor can modulate the influx of chloride ions stimulated by gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.govscbt.com Activation of GABAA receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of synaptic transmission. scielo.org.mx Related flavonoids have been shown to positively modulate this GABA-stimulated chloride influx, which is consistent with an anxiolytic mechanism of action. frontiersin.org While direct studies on this compound's effect on chloride influx are not detailed in the provided context, its structural similarity to other active flavonoids and its interaction with the benzodiazepine binding site strongly suggest a similar modulatory role. researchgate.netresearchgate.net

Anticancer and Antiproliferative Activity in Cell Lines

Induction of Apoptosis and Autophagy in Cancer Cells by Flavanone Derivatives

Flavanone derivatives have been identified as potent agents capable of inducing programmed cell death in cancer cells through the processes of apoptosis and autophagy. nih.govresearchgate.net In the context of cancer, apoptosis is a crucial mechanism for eliminating potentially harmful cells, including those with DNA damage. mdpi.com Autophagy, a cellular recycling process, can have a dual role, either promoting tumor survival or, under severe stress, shifting towards apoptosis to prevent the spread of metabolic stress. mdpi.com The interplay between these two pathways is critical, as they share common metabolic regulators. mdpi.com

Studies have shown that certain flavanone and chromanone derivatives exhibit significant antiproliferative activity against cancer cells, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 10 to 30 μM. nih.govresearchgate.netdntb.gov.ua This activity is closely linked to their ability to induce both apoptosis and autophagy. researchgate.net The induction of apoptosis by flavonoid derivatives can occur through the intrinsic pathway, which involves the regulation of the Bax/Bcl-2 protein ratio. mdpi.com An increase in this ratio leads to the activation of caspases, which are key enzymes in the execution of apoptosis. mdpi.com For example, some isoflavone (B191592) and flavonol compounds have been shown to upregulate Bax, downregulate Bcl-2, and activate Caspase-3 and p53 in lung cancer cells. mdpi.com

Autophagy and apoptosis are interconnected, and the balance between them can determine a cell's fate. nih.gov In some instances, inhibiting autophagy can sensitize cancer cells to apoptotic stimuli, making them more susceptible to treatment. nih.gov This highlights the complex relationship between these two cell death pathways and the potential for therapeutic intervention by modulating them.

Generation of Oxidative Stress and Reactive Oxygen Species (ROS) as a Mechanism of Action

A primary mechanism underlying the anticancer effects of flavanone derivatives is the generation of oxidative stress through the production of reactive oxygen species (ROS). nih.govresearchgate.net ROS are highly reactive molecules that, at elevated levels, can cause significant damage to cellular components like lipids, proteins, and DNA, ultimately leading to cell death. nih.gov Cancer cells often have a disrupted redox balance, making them more vulnerable to further increases in oxidative stress. mdpi.comnih.gov

The pro-oxidant properties of flavanone derivatives are a key driver of their cytotoxic activity. nih.govresearchgate.netdntb.gov.ua This is achieved by increasing intracellular ROS levels and decreasing the concentration of glutathione (B108866) (GSH), a major cellular antioxidant. nih.govresearchgate.net The resulting oxidative stress is a likely contributor to the induction of apoptosis and autophagy in cancer cells. nih.govresearchgate.netdntb.gov.ua

The process of generating oxidative stress can be multifaceted. In some cancer cells, heightened metabolic activity, particularly in the mitochondria, is a primary source of ROS. nih.gov Certain oncogenes can also fuel this metabolic boost, leading to increased ROS production. nih.gov By further elevating ROS levels, flavanone derivatives can push cancer cells past a threshold of manageable oxidative stress, triggering cell death pathways. thno.org This targeted induction of oxidative stress represents a promising strategy in cancer therapy. mdpi.com

Genotoxic Effects in In Vitro Systems Attributed to Flavanone Derivatives

The induction of oxidative stress by flavanone derivatives can lead to significant DNA damage, a phenomenon known as genotoxicity. nih.govresearchgate.netdntb.gov.ua Genotoxic effects can be assessed through various in vitro and in vivo assays that measure changes in genetic material, such as DNA strand breaks, chromosomal aberrations, and gene mutations. europa.euscitovation.com

In vitro studies are crucial for identifying the potential of a substance to cause genetic damage. europa.eu The comet assay, for instance, is a sensitive method for detecting DNA strand breaks in individual cells. mdpi.comnih.gov Research on flavanone and chromanone derivatives has demonstrated their ability to cause significant DNA damage in cancer cells, which is a direct consequence of the oxidative stress they induce. nih.govresearchgate.net This genotoxic activity is a key component of their anticancer mechanism.

It is important to distinguish between primary and secondary genotoxicity. Primary genotoxicity involves direct interaction with DNA, while secondary genotoxicity can be a result of other cellular processes, such as inflammation or the generation of ROS. europa.eu The genotoxic effects of flavanone derivatives appear to be linked to the latter, where the overproduction of ROS leads to oxidative DNA damage. While in vitro tests are valuable for initial screening, further in vivo studies are often required to confirm these findings and understand their broader biological relevance. europa.euscitovation.com

Antimicrobial and Antifungal Properties of Halogenated Flavonoids

Halogenated flavonoids, including this compound, have demonstrated notable antimicrobial and antifungal activities. mdpi.comasianpubs.org The introduction of halogen atoms, such as bromine and chlorine, into the flavonoid structure can significantly enhance their biological properties. mdpi.com

Studies have shown that halogenated flavanones, flavones, and chalcones exhibit activity against a range of Gram-positive bacteria, including Staphylococcus aureus. mdpi.com The position and nature of the halogen substituent can influence the level of activity. For instance, halogenation at the C6 position of the A-ring in flavones has been shown to promote antibacterial action. intec.edu.do The antimicrobial mechanism of some flavonoids has been attributed to the inhibition of bacterial enzymes like DNA gyrase and disruption of cytoplasmic membrane function. nih.gov

In addition to their antibacterial effects, halogenated flavonoids also possess antifungal properties. mdpi.comasianpubs.org They have been found to be active against various human pathogenic fungi. mdpi.com For example, a series of mono- and di-halogenated flavonoids showed remarkable antifungal activity against species like Trichophyton longifus, Candida albicans, and Microsporum canis. mdpi.com The presence of a halogen on the B-ring of the flavonoid structure has been associated with increased antifungal activity. asianpubs.org Furthermore, some halogenated flavonolignans have been shown to inhibit bacterial communication (quorum sensing) and biofilm formation, indicating their potential as promising antibacterial agents. mdpi.com

Compound Class Microorganism Observed Effect
Halogenated FlavanonesGram-positive bacteria (e.g., S. aureus)Antibacterial activity
Halogenated FlavonesGram-positive bacteriaEnhanced antibacterial activity with C6 halogenation
Halogenated ChalconesGram-positive bacteriaPotent antibacterial activity
Halogenated FlavonoidsHuman pathogenic fungi (e.g., C. albicans)Antifungal activity
Halogenated FlavonolignansS. aureus, P. aeruginosaInhibition of quorum sensing and biofilm formation

Enzyme Interaction and Inhibition Studies of this compound Analogs

Analogs of this compound have been the subject of studies investigating their interactions with and inhibition of various enzymes. nih.gov The structure-activity relationship is a key focus, aiming to understand how modifications to the flavanone scaffold affect its inhibitory potential against specific enzyme targets. nih.gov

For example, studies on TNP, a pan-IP6K inhibitor, and its analogs have sought to develop compounds with high inhibitory activity against inositol (B14025) hexakisphosphate kinase (IP6K) while minimizing off-target effects, such as the inhibition of cytochrome P450 (CYP450) enzymes. nih.gov This research involves synthesizing a series of analogs and evaluating their biochemical activity through assays like the ADP-Glo kinase assay. nih.gov Such studies have successfully identified compounds that retain potent IP6K inhibition while significantly reducing CYP3A4 inhibition. nih.gov

The design of effective enzyme inhibitors often involves creating structural analogs of the enzyme's natural substrate. utdallas.edu These substrate analogs can bind to the active site and block the catalytic activity of the enzyme. nih.gov The affinity of these inhibitors can be in the low micromolar range. nih.gov Conformationally constrained analogs are sometimes designed to improve binding affinity by reducing the entropic penalty of binding a flexible molecule. nih.gov

Identification of Key Amino Acid Residues for Ligand Binding Through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in identifying the key amino acid residues within the binding site that are crucial for the interaction. mdpi.com

Through molecular docking simulations, researchers can visualize the binding mode of a ligand, such as a this compound analog, within the active site of an enzyme. nih.govmdpi.com These simulations can reveal important interactions, including hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues. mdpi.com For instance, in the study of odorant-binding proteins, molecular docking identified that the C-terminus, particularly the last three amino acid residues, was essential for ligand binding. mdpi.com

The insights gained from molecular docking can guide the design of more potent and selective inhibitors. By understanding which residues are critical for binding, medicinal chemists can modify the ligand's structure to enhance these interactions. Docking studies can also be used to explain the observed activity of a series of analogs, correlating structural features with binding affinity. nih.gov For example, docking can show how the addition of a specific functional group to an inhibitor leads to improved interactions with active site residues, resulting in enhanced affinity. nih.gov

Prediction of Binding Affinity and Inhibition Mechanisms through Computational Modeling

Computational modeling plays a vital role in predicting the binding affinity of ligands to their target proteins and elucidating the mechanisms of inhibition. mdpi.combiorxiv.org These models complement experimental approaches and can accelerate the drug discovery process. mdpi.com

Various computational methods, from traditional machine learning approaches to more advanced deep learning and quantum machine learning models, are employed to predict protein-ligand binding affinity. mdpi.com These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. nih.govnih.gov The goal is to develop models that can accurately predict the binding affinity of new, untested compounds. nih.gov Performance of these models is often evaluated using metrics like Root Mean Square Error (RMSE) and Pearson correlation coefficient. biorxiv.orgnih.gov

Structure Activity Relationship Sar and Pharmacophore Elucidation of 6 Bromoflavanone Analogs

Systematic Analysis of Structural Modifications of 6-Bromoflavanone and Their Impact on Biological Potency

Research into flavanone (B1672756) derivatives has revealed that structural modifications can significantly alter their biological potency. For instance, in the context of anticancer activity, the positioning and presence of hydroxyl (OH) and methoxy (B1213986) (OMe) groups on the flavanone rings are critical. Studies on methoxyflavones indicate that the coexistence of hydroxy and methoxy groups can enhance cytotoxicity by facilitating ligand-protein binding and activating cell death pathways preprints.org. Specific substitutions, such as a C5-OH group, have been shown to increase lipophilic capacity, thereby enhancing cytotoxic effects more than a C5-OCH3 group. Conversely, high methoxy substituents on ring A, particularly with the absence of a polar region, can worsen the active region and suppress antiproliferative effects. The C4' hydroxy group has also been identified as favorably influencing anticancer effects, with its positioning being more impactful than a C3' hydroxy group preprints.org. Similarly, in anti-inflammatory studies, a carboxyl group in the meta-position of the B-ring increased biological activity, while halogen substituents in the para-position were less active. Methoxy groups in the meta-position of the A-ring slightly decreased activity nih.gov.

Identification of Critical Structural Features for Anxiolytic Activity of Bromoflavanones

For anxiolytic activity, specific structural features within bromoflavanones are identified as critical. Studies on halogenated flavonoids suggest that substitution at position 6 of the flavanone nucleus with a bromine atom is essential for enhanced anxiolytic properties conicet.gov.ar. Research on flavones targeting the benzodiazepine (B76468) site of the GABAA receptor indicates that substitutions at position 6 or at both positions 6 and 3' are key for high-affinity benzodiazepine receptor (BDZ-R) ligands researchgate.net. Furthermore, a pharmacophore model developed from SAR studies on synthetic flavone (B191248) derivatives highlights critical features for binding to the benzodiazepine site of the GABAA receptor scirp.org. Specifically, a 2'-hydroxyl substitution on the flavone backbone is critical for BDZR affinities sci-hub.se. Behavioral studies on this compound and 5-methoxy-6,8-dibromoflavanone demonstrated clear anxiolytic activity in mice, increasing locomotor and exploratory activity without inducing sedative action nih.gov.

Correlation of Substituent Effects with Anticancer Mechanisms of Flavanone Derivatives

The anticancer mechanisms of flavanone derivatives are closely linked to their substituent patterns. The presence of a double π bond at the C3 position of the flavanone ring, as seen in 3-benzylideneflavanones, is associated with enhanced antiproliferative potency, potentially through the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis and autophagy mdpi.comresearchgate.net. Conversely, substituents like the 4,5-dihydro-3H-pyrazole ring at C3 can significantly attenuate antiproliferative activity researchgate.net. Hydroxy and methoxy groups on aromatic rings can contribute positively to anticancer activity by modulating molecular pathways, including apoptosis induction and cell cycle arrest preprints.orgencyclopedia.pubresearchgate.net. For example, the C5-OH substituent, interacting via intramolecular hydrogen bonding with the C4 carbonyl group, increases lipophilic capacity, thereby enhancing cytotoxic effects preprints.org. Studies on flavonoid salicylate (B1505791) derivatives showed that compounds with a trimethoxybenzene moiety exhibited greater antiproliferative activity, with specific trichloro substituents further enhancing potency rsc.org. Moreover, modifications like hydroxylation at C3 in flavones can decrease activity against certain multidrug resistance pumps researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used to establish mathematical correlations between the chemical structures of compounds and their biological activities, enabling the prediction of potency for novel analogs. QSAR studies on 104 flavonoid derivatives as p56lck protein tyrosine kinase (PTK) inhibitors demonstrated the importance of electrostatic and quantum chemical descriptors for interaction with the enzyme's active site acs.org. For aldose reductase (ALR2) inhibition, QSAR models using principal components analysis, multiple linear regression, and artificial neural networks correlated physicochemical parameters with inhibitory activity, achieving good fitting with correlation coefficients up to 0.88 jmaterenvironsci.com. QSAR models for antioxidant activity of flavonoids have identified the position of OH groups, dipole moment, and molecular shape as critical determinants researchgate.net. In the context of anti-dengue activity, QSAR models showed a strong correlation between activity and selected molecular descriptors, emphasizing the potential of flavones as a scaffold for drug development nih.gov.

Molecular Docking-Based SAR Elucidation of Enzyme and Receptor Interactions with this compound and its Derivatives

Molecular docking is a computational technique used to predict the binding affinity and mode of interaction between a ligand (e.g., a flavanone derivative) and its biological target (e.g., an enzyme or receptor) nih.govopenaccessjournals.commdpi.com. This method is instrumental in elucidating SAR by visualizing how structural modifications affect binding interactions. For instance, docking studies of chromene flavanones as xanthine (B1682287) oxidase (XO) inhibitors revealed that the presence of the chromene moiety enhances biological activity, with specific prenyl and hydroxyl groups in certain positions improving activity potentially through hydrogen binding frontiersin.org. Studies on flavones as BRPF1 inhibitors identified specific compounds with higher binding scores than reference compounds, attributing interactions to hydroxyl groups and dihydrochromene regions forming hydrogen bonds and other non-covalent interactions tandfonline.com. In the context of GABAA receptor interactions, molecular docking has been used to analyze the binding affinities of substituted flavones, providing insights into the pharmacophore model for anxiolytic activity researchgate.netscirp.orgscirp.orgresearchgate.net. The great binding interaction energy of 8-bromobaicalein with viral targets like NS5 MTase and NS5 RdRp confirms its anti-dengue activity at an atomistic level, as predicted by molecular docking nih.gov.

Concluding Perspectives and Future Research Trajectories for 6 Bromoflavanone

Unexplored Synthetic Methodologies and Chemical Transformations for 6-Bromoflavanone Synthesis

Current synthetic approaches to this compound primarily involve the direct bromination of flavanone (B1672756) precursors. For instance, halogenation of flavanones using hydrogen halides in the presence of dimethyldioxirane (B1199080) has yielded 6-bromo derivatives sci-hub.se. One report also describes the synthesis of this compound from flavone (B191248) with a reported yield of 96% sci-hub.ru, although the typical precursor for flavanones is flavanone itself, suggesting potential for further clarification of this synthetic route. Other methods, such as using pyridinium (B92312) tribromide, often lead to 3-brominated products rather than substitution at the 6-position oup.com.

Future research could explore several avenues for optimizing this compound synthesis:

Greener and More Efficient Synthesis: Investigating environmentally friendly brominating agents, solvent-free reactions, or catalytic methods could lead to more sustainable and cost-effective production. The application of flow chemistry techniques could also offer enhanced control over reaction parameters and scalability orientjchem.org.

Regioselective Bromination: While bromination at the 6-position has been achieved sci-hub.se, further studies could focus on developing highly regioselective methods to introduce bromine or other halogens at specific positions of the flavanone core, or to control polybromination patterns.

Novel Chemical Transformations: The bromine atom at the 6-position offers a reactive handle for diverse chemical transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, could be employed to introduce a wide array of functional groups, thereby generating libraries of novel 6-substituted flavanone analogs. Furthermore, exploring modifications to other parts of the flavanone structure, such as the hydroxyl groups or the carbonyl moiety, while retaining the 6-bromo substituent, could yield compounds with altered or enhanced biological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoflavanone
Reactant of Route 2
Reactant of Route 2
6-Bromoflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.